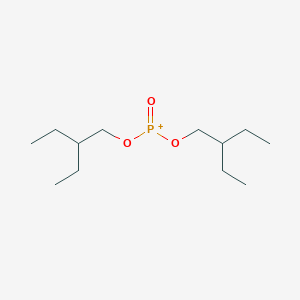
Bis(2-ethylbutoxy)(oxo)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylbutoxy)(oxo)phosphanium is a compound that belongs to the class of phosphonium-based ionic liquids. These compounds are known for their unique properties, such as high thermal and chemical stability, low volatility, and wide electrochemical windows
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylbutoxy)(oxo)phosphanium typically involves the reaction of phosphorus oxychloride with 2-ethylbutanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:
POCl3+2C6H14O→(C6H14O)2PO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylbutoxy)(oxo)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The ethylbutoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid to facilitate the exchange of groups.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium compounds .
Aplicaciones Científicas De Investigación
Bis(2-ethylbutoxy)(oxo)phosphanium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of bis(2-ethylbutoxy)(oxo)phosphanium involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward . In biological systems, its ionic nature allows it to interact with cell membranes and proteins, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Tributyl(ethyl)phosphonium diethyl phosphate
- Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate
- Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
Uniqueness
Bis(2-ethylbutoxy)(oxo)phosphanium stands out due to its unique combination of thermal stability, low volatility, and wide electrochemical window. These properties make it particularly suitable for high-temperature applications and as an electrolyte in electrochemical devices .
Propiedades
Número CAS |
37032-31-8 |
|---|---|
Fórmula molecular |
C12H26O3P+ |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
bis(2-ethylbutoxy)-oxophosphanium |
InChI |
InChI=1S/C12H26O3P/c1-5-11(6-2)9-14-16(13)15-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3/q+1 |
Clave InChI |
JLRZILDWXCCLOH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CO[P+](=O)OCC(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


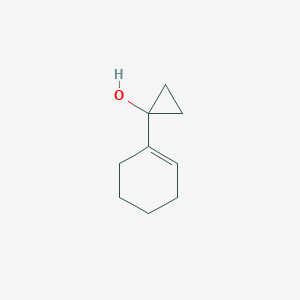
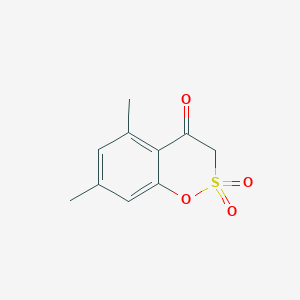
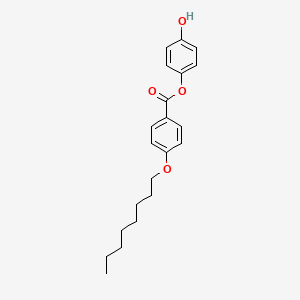
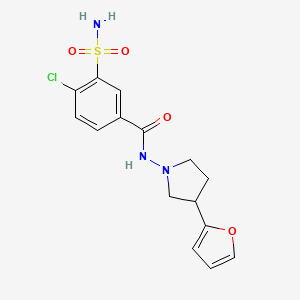
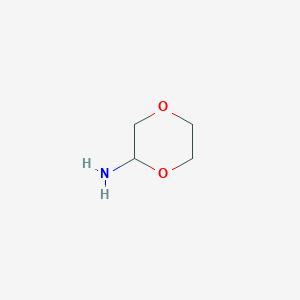
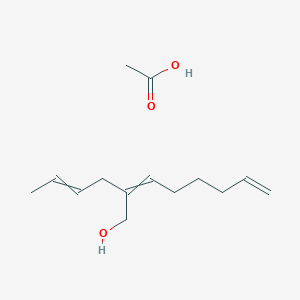
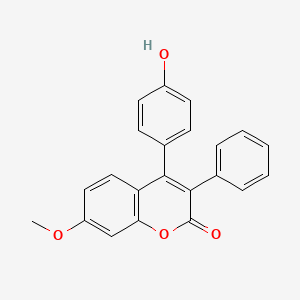
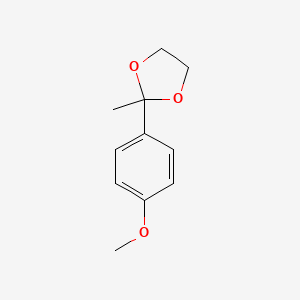
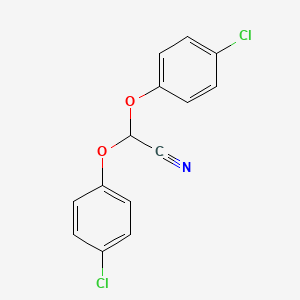
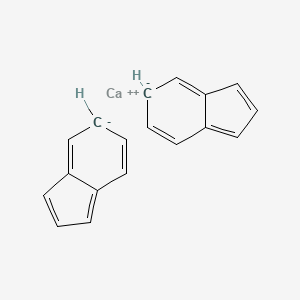
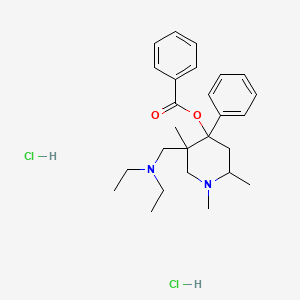
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
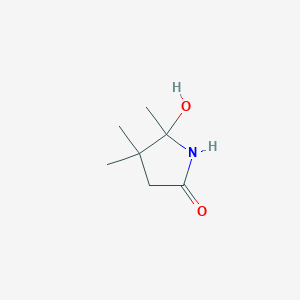
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
